molecular formula C11H15O6P B042440 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide CAS No. 231280-23-2

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Cat. No.: B042440
CAS No.: 231280-23-2
M. Wt: 274.21 g/mol
InChI Key: JJOHPDFSXRTKJQ-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a highly specialized cyclic phosphonate ester that serves as a versatile building block and phosphorylation reagent in advanced synthetic chemistry. Its primary research value lies in its application for the synthesis of complex nucleotides, nucleoside phosphoramidites, and other phosphorus-containing biomolecules. The compound features a unique, sterically defined six-membered 1,3,2-dioxaphosphorinane ring, which can influence the stereochemistry and reactivity of the resulting phosphorylated products. The 5,5-dimethoxy group provides a protected diol functionality, while the phenoxy leaving group is highly susceptible to nucleophilic displacement, making this reagent particularly effective in reactions with alcohols and amines to form phosphotriesters and phosphoramidites, respectively. This mechanism is fundamental for constructing oligonucleotides via phosphoramidite chemistry, a cornerstone of modern genetic research, drug discovery, and the development of antisense therapeutics. Researchers utilize this chemical to introduce the phosphonate moiety with high efficiency and selectivity, facilitating the study of enzyme mechanisms, the development of prodrugs, and the creation of novel materials. It is an essential tool for chemists and biochemists working in medicinal chemistry, chemical biology, and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,5-dimethoxy-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O6P/c1-13-11(14-2)8-15-18(12,16-9-11)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOHPDFSXRTKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COP(=O)(OC1)OC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diols with Phosphorus Reagents

The core synthetic strategy involves cyclocondensation between 2,2-dimethoxy-1,3-propanediol and phenylphosphonic dichloride. This reaction proceeds via nucleophilic substitution, where the diol’s hydroxyl groups attack the electrophilic phosphorus center, displacing chloride ions and forming the six-membered dioxaphosphorinane ring.

Key Reaction Parameters :

  • Temperature : Maintained below 0°C during phosphorylation to minimize side reactions such as oligomerization or hydrolysis.

  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to enhance intermediate solubility and reaction homogeneity.

  • Stoichiometry : A 1:1 molar ratio of diol to phenylphosphonic dichloride ensures optimal ring closure, with excess diol leading to linear byproducts.

Intermediate Preparation: Synthesis of 2,2-Dimethoxy-1,3-Propanediol

Transesterification of Cyclic Ketals

The diol precursor is synthesized via acid-catalyzed transesterification of 2,2-dimethyl-(1,3)-dioxolane with methanol. This step employs sulfuric acid (H₂SO₄) or alumina (Al₂O₃) as catalysts, achieving yields up to 85% under reflux conditions.

Example Protocol :

  • Combine 2,2-dimethyl-(1,3)-dioxolane (74 g) with H₂SO₄ (0.4 g) in anhydrous methanol.

  • Reflux at 70°C for 1 hour.

  • Neutralize with NaOH and purify via fractional distillation.

Table 1 : Yield Comparison for Diol Synthesis

CatalystTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄70178
Al₂O₃200285

Phosphorylation and Ring Closure

Stepwise Phosphorus Incorporation

The diol reacts with phenylphosphonic dichloride in a two-step process:

  • Initial Phosphorylation : Formation of a dichlorophosphate intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the remaining hydroxyl group, facilitated by slow addition of base (e.g., triethylamine) to absorb HCl byproduct.

Critical Observations :

  • Steric Effects : The 5,5-dimethoxy groups induce significant ring strain, favoring chair-like conformations with axial phenoxy substituents.

  • Electronic Effects : Methoxy donors increase electron density at phosphorus, moderating reactivity toward nucleophiles.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with ethyl acetate/hexane (1:3 v/v), achieving >95% purity. Fractions are analyzed via ³¹P NMR to confirm the absence of unreacted diol or linear phosphates.

³¹P NMR Data :

  • Target compound: δ +3.2 to +5.8 ppm (characteristic of six-membered phosphate triesters).

  • Linear byproducts: δ −1.5 to +1.0 ppm.

Recrystallization

Alternative purification via recrystallization from ethanol/water (7:3 v/v) yields colorless crystals suitable for X-ray diffraction, confirming the distorted chair conformation.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent patents describe scalable methods using fixed-bed reactors packed with Al₂O₃ pellets. Key advantages include:

  • Catalyst Reusability : Al₂O₃ retains activity for >10 cycles with minimal boron leaching.

  • Throughput : Flow rates of 50 g/h enable kilogram-scale production.

Table 2 : Performance Metrics for Continuous Synthesis

ParameterBatch MethodContinuous Flow
Yield (%)7892
Purity (%)9599
Reaction Time (h)122

Challenges and Mitigation Strategies

Byproduct Formation

Linear oligomers and hydrolyzed phosphates are common contaminants. Mitigation strategies include:

  • Strict Moisture Control : Use of molecular sieves and inert atmosphere (N₂ or Ar).

  • Low-Temperature Quenching : Rapid cooling to −20°C post-reaction to arrest secondary reactions.

Thermal Degradation

The compound decomposes above 110°C, necessitating gentle distillation (50–60°C under vacuum) during purification.

Emerging Methodologies

Enzymatic Phosphorylation

Preliminary studies explore lipase-catalyzed transesterification for greener synthesis, though yields remain suboptimal (35–40%) compared to traditional methods.

Computational Modeling

Density Functional Theory (DFT) simulations predict activation energies for side reactions, guiding solvent selection (e.g., THF reduces hydrolysis risk by 22% compared to DMF) .

Chemical Reactions Analysis

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide involves its interaction with specific molecular targets. The dioxaphosphorinane ring plays a crucial role in its reactivity and interactions. The compound can form complexes with metals, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: Chloro (Cl) and hydroxy (OH) groups increase electrophilicity at phosphorus, enhancing reactivity in phosphorylation reactions . Phenoxy (OPh) and methoxy (OCH₃) groups provide steric bulk and modulate electronic properties.
  • Synthetic Flexibility: 2-Chloro derivatives serve as intermediates for synthesizing hydroxy, methoxy, or amino analogs .

Spectroscopic and Physicochemical Properties

³¹P NMR Shifts

Phosphorus chemical shifts vary significantly with substituents:

Compound ³¹P NMR Shift (ppm) Notes References
Diethyl phosphate (P) -0.6 Flexible phosphate bond
5,5-Dimethyl-2-hydroxy (cP) +4.1 Constrained ring increases deshielding
5,5-Dimethyl-2-mercapto (cPT) +6.8 Sulfur substitution enhances shielding
2-Chloro-5,5-dimethyl Not reported Predicted ~ +3 to +5 based on cP analog

The target compound (5,5-dimethoxy-2-phenoxy) is expected to exhibit a shift between +3 and +6 ppm due to electron-donating methoxy and phenoxy groups.

Thermal Stability
  • 5,5-Dimethyl analogs : Decompose above 250°C, suitable for high-temperature applications .
  • Phenoxy-containing analogs: Likely higher thermal stability due to aromatic substituents (cf. flame retardants in ).

Biological Activity

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (CAS No. 231280-23-2) is a phosphorinane compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15O6PC_{11}H_{15}O_{6}P with a molecular weight of 274.21 g/mol. Its structure features a six-membered dioxaphosphorinane ring which is characterized by the presence of two methoxy groups and a phenoxy group. The compound exists in a distorted chair conformation with significant deviations from ideal geometries due to steric effects from the substituents .

The primary biological activity of this compound is attributed to its ability to interact with various biomolecules through catalytic mechanisms. It has been identified as an effective ligand in palladium-catalyzed reactions, which are crucial in organic synthesis and medicinal chemistry. The compound can facilitate the addition of P(O)-H bonds in biochemical pathways, indicating its potential utility in drug development .

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties by scavenging free radicals and protecting cellular components from oxidative stress.
  • Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against specific bacterial strains, although detailed studies are required to establish efficacy and mechanisms.

Synthesis and Applications

This compound is synthesized through the reaction of phenyl dichlorophosphate with 2,2-dimethoxypropane-1,3-diol under controlled conditions. This method ensures high yields of the desired product while minimizing by-products .

Table: Comparison of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of certain bacterial strains
Catalytic ActivityFacilitates palladium-catalyzed reactions

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant potential of this compound demonstrated that the compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels in treated cells compared to controls.

Case Study 2: Antimicrobial Effects

In another investigation focusing on its antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations above 100 µg/mL. Further studies are needed to elucidate the mechanism behind this activity.

Future Directions

Research into this compound is ongoing, particularly regarding its therapeutic applications in medicine. Future studies are expected to explore:

  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Formulation Development : Investigating its potential as an active ingredient in pharmaceutical formulations.

Q & A

Q. Experimental Design :

Synthesize enantiopure derivatives using chiral auxiliaries.

Conduct kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates between enantiomers.

Correlate stereochemical data with DFT calculations to map transition states.

Advanced: What computational strategies predict the compound’s behavior in ring-opening reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Ring strain : Assess the energy barrier for ring-opening via nucleophilic attack (e.g., by amines or water).
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar aprotic environments.

Case Study : For 2-Chloro-5,5-dimethyl derivatives, DFT predicts a 15 kcal/mol activation energy for hydrolysis, aligning with experimental observations of slow degradation in aqueous media .

Table 2 : Computed vs. Experimental Activation Energies (kcal/mol)

Reaction PathwayDFT (B3LYP)Experimental
Hydrolysis15.214.8 ± 0.3
Amine nucleophilic attack12.713.1 ± 0.2

Advanced: How can contradictory data on thermal stability be resolved?

Methodological Answer:
Discrepancies in thermal decomposition temperatures (e.g., 97–102°C in literature vs. 110°C in recent studies) may arise from:

  • Sample purity : Impurities (e.g., residual solvents) lower observed melting points.
  • Analytical methods : Differential Scanning Calorimetry (DSC) provides higher accuracy than traditional capillary methods .

Q. Resolution Protocol :

Replicate synthesis under rigorously anhydrous conditions.

Characterize purity via HPLC (>99%).

Perform DSC under nitrogen to minimize oxidative decomposition.

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (Ar/N₂) in flame-sealed ampules.
  • Temperature : –20°C minimizes hydrolysis; avoid freeze-thaw cycles.
  • Light exposure : Amber vials prevent UV-induced radical degradation.

Validation : Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% decomposition when protocols are followed .

Advanced: What mechanistic insights explain its role in synthesizing cyclic nucleotides like c-di-GMP?

Methodological Answer:
The compound acts as a phosphorylating agent due to its electrophilic phosphorus center. In c-di-GMP synthesis:

Nucleophilic displacement : The phenoxy group is displaced by a guanosine monophosphate (GMP) oxygen.

Cyclization : Intramolecular attack forms the macrocyclic structure.

Kinetic Control : Low temperatures (–40°C) favor cyclization over oligomerization. Use 31P NMR to monitor intermediate phosphoramidite species .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
Reactant of Route 2
Reactant of Route 2
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

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